molecular formula C11H16N4OS B7139338 N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)thiadiazole-4-carboxamide

N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)thiadiazole-4-carboxamide

Cat. No.: B7139338
M. Wt: 252.34 g/mol
InChI Key: COEPEMVOHRSGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)thiadiazole-4-carboxamide is a heterocyclic compound that features a thiadiazole ring. Compounds containing thiadiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Properties

IUPAC Name

N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c1-7-4-8(5-15(7)9-2-3-9)12-11(16)10-6-17-14-13-10/h6-9H,2-5H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEPEMVOHRSGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C2CC2)NC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)thiadiazole-4-carboxamide typically involves the reaction of cyclopropylamine with thiadiazole derivatives under controlled conditions. One common method involves the use of hydrazonoyl halides, which react with cyclopropylamine in the presence of a base such as triethylamine in an ethanol solvent . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)thiadiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-methylpyrrolidin-3-yl)thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by disrupting their cell membrane integrity . The exact molecular pathways involved depend on the specific application and target organism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.